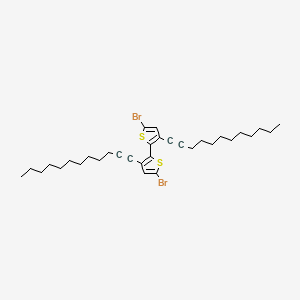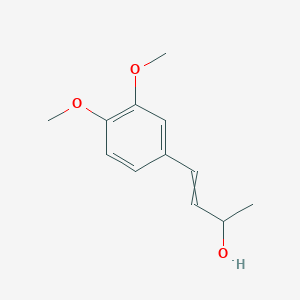
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol is a naturally occurring compound found in the hexane extract of Zingiber cassumunar Roxb . This compound has been studied for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects . Its chemical structure consists of a butenol backbone with a dimethoxyphenyl group attached, making it a unique molecule with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction with sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-(3,4-dimethoxyphenyl)but-3-en-2-one.
Reduction: Formation of 4-(3,4-dimethoxyphenyl)butan-2-ol.
Substitution: Formation of substituted derivatives such as 4-(3,4-dimethoxyphenyl)-2-nitrobut-3-en-2-ol.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, such as melanogenesis.
Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition occurs through the suppression of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, the compound may interact with other signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamyl alcohol: Exhibits significant antibacterial and cytotoxic activities.
4-(3,4-Dimethoxyphenyl)butyric acid: Used in chemical synthesis studies.
4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Another related compound with potential biological activities.
Uniqueness
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol is unique due to its specific structure, which allows it to interact with multiple biological targets and pathways. Its combination of anti-inflammatory, analgesic, and antipyretic properties makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
143015-71-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-9,13H,1-3H3 |
InChI Key |
CHBJKIQNRSVFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


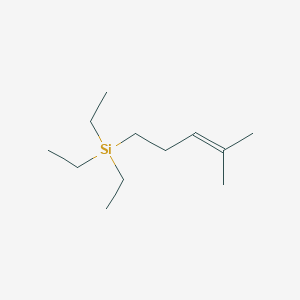
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)

![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)

methanethione](/img/structure/B12548969.png)
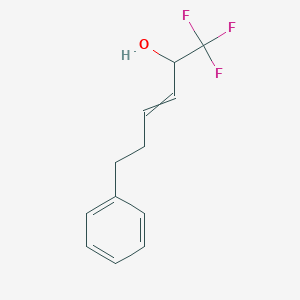
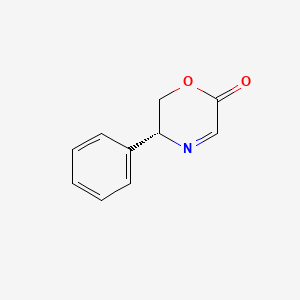
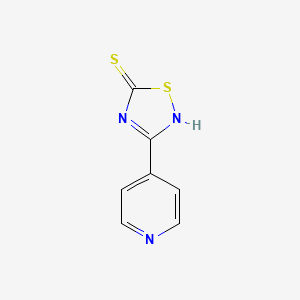
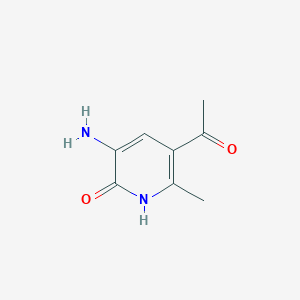
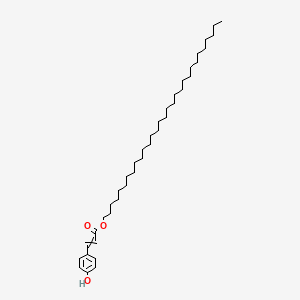

![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
